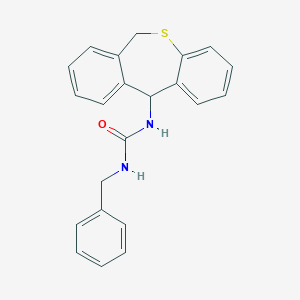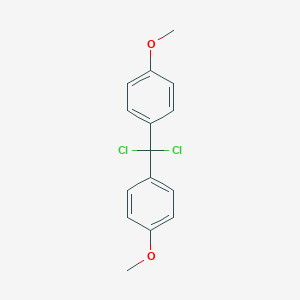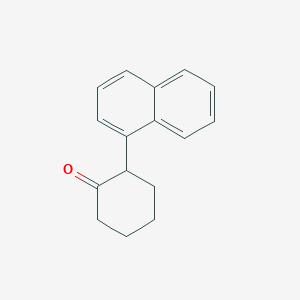
2-(1-Naphthyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Naphthyl)cyclohexanone, also known as Naphthylketone or Naphthylcyclohexanone, is a chemical compound that belongs to the family of ketones. It is a white crystalline powder that is soluble in organic solvents, such as ethanol, but insoluble in water. This chemical compound has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology.
作用機序
The mechanism of action of 2-(1-Naphthyl)cyclohexanone is not fully understood, but it is believed to act on various targets, such as ion channels, receptors, and enzymes. It has been reported to modulate the activity of voltage-gated sodium channels, calcium channels, and potassium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to interact with GABA receptors, which are involved in the inhibition of neuronal activity. In addition, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.
生化学的および生理学的効果
2-(1-Naphthyl)cyclohexanone has been reported to exhibit various biochemical and physiological effects, depending on the dose and route of administration. It has been shown to produce anticonvulsant effects in animal models of epilepsy, which may be due to its ability to modulate the activity of voltage-gated sodium channels and GABA receptors. It has also been reported to produce analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase enzymes and modulate the activity of ion channels. In addition, it has been shown to exhibit anticancer activity, which may be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 2-(1-Naphthyl)cyclohexanone in lab experiments are its low cost, high purity, and availability. It can be easily synthesized in the lab using simple equipment and techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-(1-Naphthyl)cyclohexanone. One of the directions is to further investigate its mechanism of action, especially its interaction with ion channels, receptors, and enzymes. This may lead to the development of more specific and potent drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions, which may have applications in environmental monitoring and biomedical imaging. Finally, more studies are needed to investigate its anticancer activity and its potential as a chemotherapeutic agent.
合成法
The synthesis of 2-(1-Naphthyl)cyclohexanone involves the condensation of 1-naphthol and cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by crystallization. The yield of the product is approximately 50-60%, and the purity can be improved by recrystallization.
科学的研究の応用
2-(1-Naphthyl)cyclohexanone has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has also been used as a ligand for metal complexes and as a fluorescent probe for detecting metal ions.
特性
CAS番号 |
22591-15-7 |
|---|---|
製品名 |
2-(1-Naphthyl)cyclohexanone |
分子式 |
C16H16O |
分子量 |
224.3 g/mol |
IUPAC名 |
2-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2 |
InChIキー |
AETOCTWURFLYKR-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
その他のCAS番号 |
22591-15-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



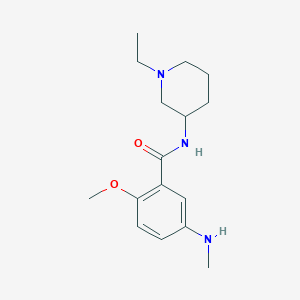
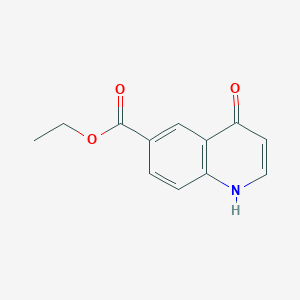
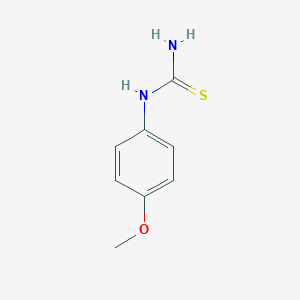
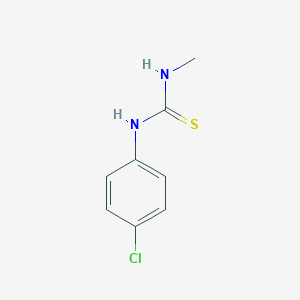
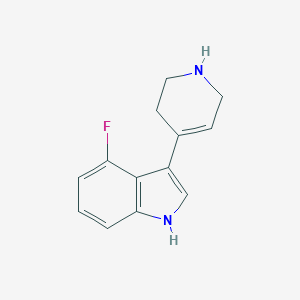
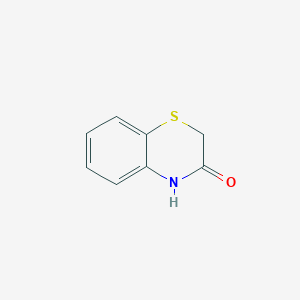
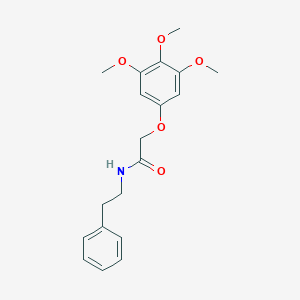
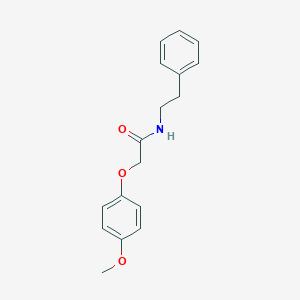
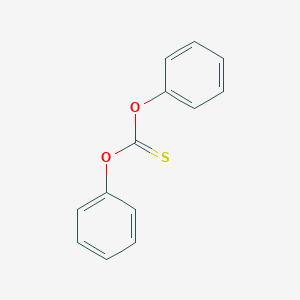
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
